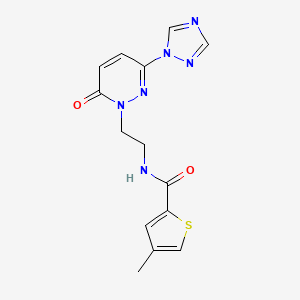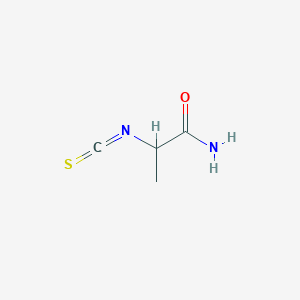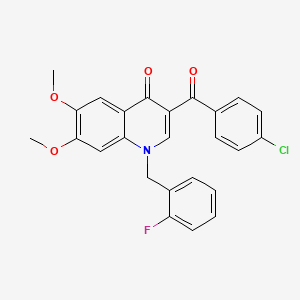
3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been widely studied due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Applications De Recherche Scientifique
Fluorodihydroquinazolin Derivatives and Human Serum Albumin Interaction
A study by Wang et al. (2016) focused on fluorine substituted dihydroquinazoline derivatives, similar in structure to the specified compound, and their interactions with human serum albumin (HSA). The findings revealed that these derivatives could bind to HSA, induce conformational and secondary structure changes, and quench HSA's intrinsic fluorescence through a static quenching mechanism. Hydrophobic forces played a major role in the binding, and the fluorine substitution enhanced interactions, suggesting potential for drug delivery system improvements or as a probe in HSA-related studies (Wang et al., 2016).
Peripheral Benzodiazepine Receptors Binding
Another study explored [3H]DAA1106, a ligand for peripheral benzodiazepine receptors, indicating its binding characteristics and potential applications in understanding the physiological relevance of events mediated through these receptors. Although not directly mentioning the specified compound, this research highlights the broader context of quinolinone derivatives in neurological studies (Chaki et al., 1999).
Antimicrobial and Anticancer Properties
Deep et al. (2013) synthesized and evaluated a series of quinazolin-4(3H)-one derivatives for their antimicrobial and anticancer potentials. These compounds demonstrated significant activity against various bacterial and fungal strains, with some showing potent anticancer properties. This study underscores the potential of quinazolinone derivatives, including the chemical , in developing new therapeutic agents (Deep et al., 2013).
Vasodilation and Hypotension Effects
Li et al. (2016) studied a novel 3-benzylquinazolin-4(3H)-one derivative for its vasorelaxant and antihypertensive effects. The derivative induced vasorelaxation and decreased arterial pressure in hypertensive rats through the inhibition of calcium flux, indicating potential applications in hypertension treatment (Li et al., 2016).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) evaluated a cellular proliferative marker in tumors, showcasing the potential of certain quinolinone derivatives in imaging tumor proliferation. This study suggests applications in diagnosing and monitoring the treatment of cancer (Dehdashti et al., 2013).
Propriétés
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVYHTXBCLTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
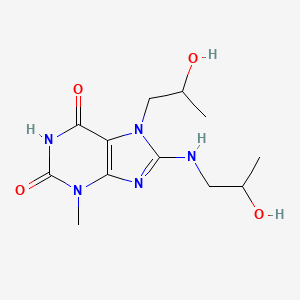
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
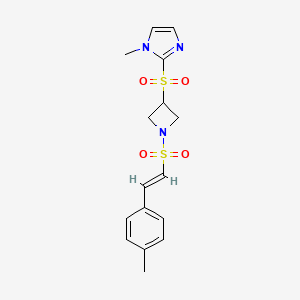
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)
